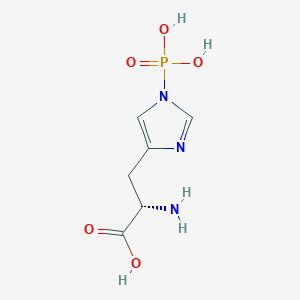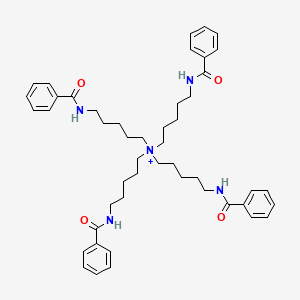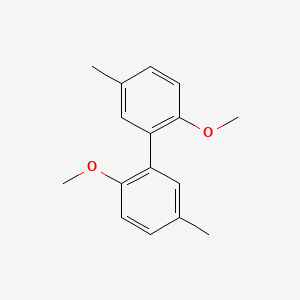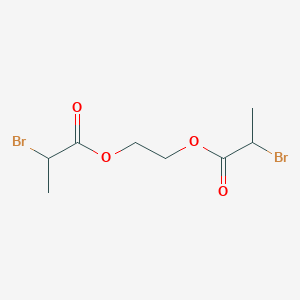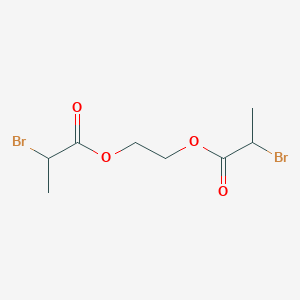
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate is an organic compound with the molecular formula C7H10Br2O4 It is a derivative of propanoic acid and contains two bromine atoms, making it a brominated ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2-bromoethanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-bromopropanoic acid and 2-bromoethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using hydroxide ions results in the formation of 2-bromopropanoic acid and 2-bromoethanol.
Hydrolysis: The major products are 2-bromopropanoic acid and 2-bromoethanol.
Reduction: The major products are the corresponding alcohols, such as 2-bromoethanol.
Aplicaciones Científicas De Investigación
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate involves its reactivity as an ester and a brominated compound. The bromine atoms in the molecule make it susceptible to nucleophilic attack, leading to various substitution reactions. The ester bonds can be hydrolyzed by enzymes or chemical catalysts, releasing the corresponding acids and alcohols. These reactions are facilitated by the presence of electron-withdrawing bromine atoms, which increase the electrophilicity of the carbonyl carbon in the ester group.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromopropanoate: Similar in structure but lacks the additional bromine atom on the ethyl group.
Methyl 2-bromopropanoate: Similar in structure but has a methyl group instead of an ethyl group.
2-Bromopropanoic acid: The parent acid of the ester, lacking the ester group.
Uniqueness
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The dual bromination allows for selective reactions at different sites within the molecule, providing opportunities for the synthesis of complex molecules.
Propiedades
Número CAS |
200192-34-3 |
|---|---|
Fórmula molecular |
C8H12Br2O4 |
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
2-(2-bromopropanoyloxy)ethyl 2-bromopropanoate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(9)7(11)13-3-4-14-8(12)6(2)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
OBNPDQQJYLNJPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCOC(=O)C(C)Br)Br |
Números CAS relacionados |
200192-34-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


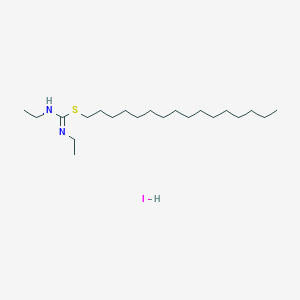


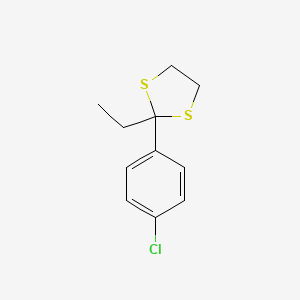
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
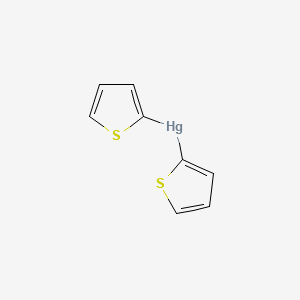
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)



